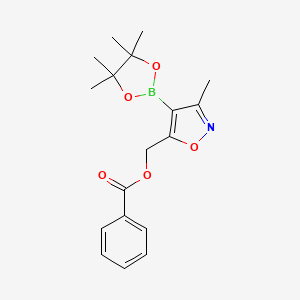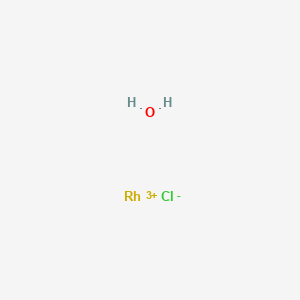
Rhodium(3+);chloride;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium(3+);chloride;hydrate, also known as rhodium trichloride hydrate, is a compound consisting of rhodium, chlorine, and water molecules. It is commonly used in various chemical reactions and industrial applications due to its catalytic properties. The compound typically appears as a red-brown solid and is soluble in water, hydroxide, and cyanide solutions .
准备方法
Synthetic Routes and Reaction Conditions
Rhodium(3+);chloride;hydrate can be synthesized by reacting rhodium metal with chlorine gas at elevated temperatures (200-300°C). The reaction is as follows:
2Rh+3Cl2→2RhCl3
Alternatively, the compound can be prepared by treating hydrated rhodium(III) oxide with hydrochloric acid .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving rhodium powder in hydrochloric acid within an electrolytic tank. The solution is then filtered, distilled, and crystallized to obtain the hydrated form of rhodium chloride .
化学反应分析
Types of Reactions
Rhodium(3+);chloride;hydrate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: It can participate in ligand substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as ammonia, phosphines, and olefins can replace chloride ions under appropriate conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state rhodium compounds.
Reduction: Formation of rhodium(I) or rhodium(0) complexes.
Substitution: Formation of rhodium complexes with new ligands, such as [RhCl(NH_3)_5]Cl_2.
科学研究应用
Rhodium(3+);chloride;hydrate is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: Used as a catalyst in hydrogenation, oxidation, and hydroformylation reactions.
Biology: Investigated for its potential use in biological systems and as a catalyst in biochemical reactions.
Medicine: Explored for its potential in cancer treatment and as a component in drug formulations.
Industry: Utilized in the production of acetic acid, isomerization of alkenes, and reduction of aromatic rings
作用机制
The mechanism of action of rhodium(3+);chloride;hydrate involves its ability to coordinate with various ligands and facilitate chemical transformations. The compound can form complexes with substrates, enabling catalytic cycles that lead to the desired products. The molecular targets and pathways involved depend on the specific reaction and ligands used .
相似化合物的比较
Rhodium(3+);chloride;hydrate can be compared with other similar compounds, such as:
- Rhodium(III) fluoride
- Rhodium(III) bromide
- Rhodium(III) iodide
- Cobalt(II) chloride
- Iridium(III) chloride
- Ruthenium(III) chloride
- Palladium(II) chloride
Uniqueness
This compound is unique due to its high catalytic activity and versatility in various chemical reactions. Unlike its lighter congener cobalt, which does not form a stable trichloride, this compound is stable and widely used in homogeneous catalysis .
属性
分子式 |
ClH2ORh+2 |
|---|---|
分子量 |
156.37 g/mol |
IUPAC 名称 |
rhodium(3+);chloride;hydrate |
InChI |
InChI=1S/ClH.H2O.Rh/h1H;1H2;/q;;+3/p-1 |
InChI 键 |
OHAZQUAGLMWHLK-UHFFFAOYSA-M |
规范 SMILES |
O.[Cl-].[Rh+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


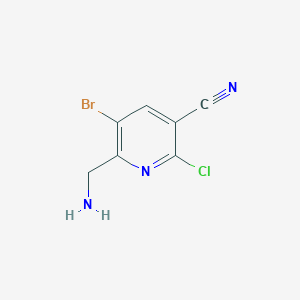
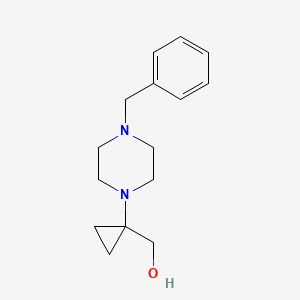
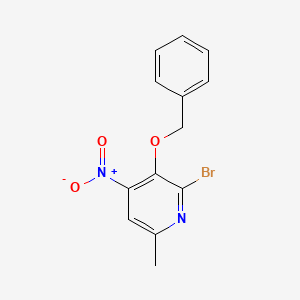
![3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)
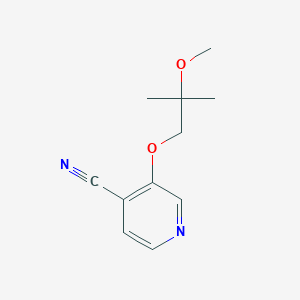
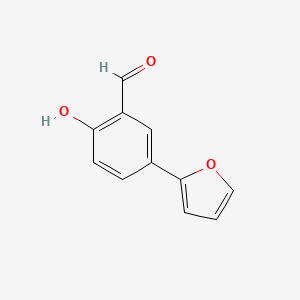
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13921132.png)
![2-(2-Ethylhexyl)-5,6-difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13921135.png)

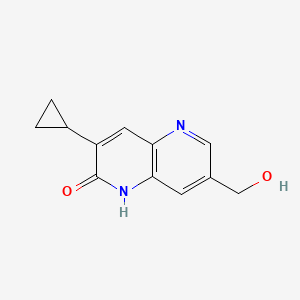

![Ethyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13921161.png)
![5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B13921175.png)
